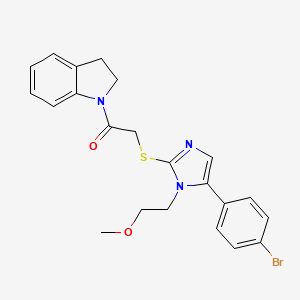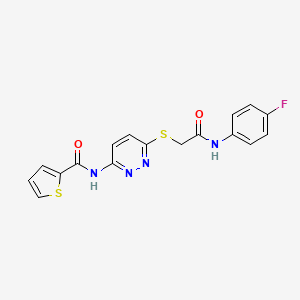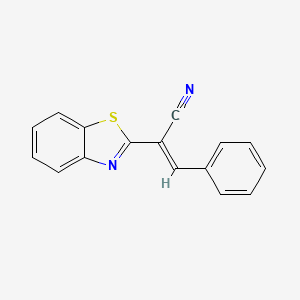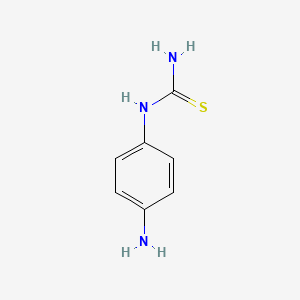
3-Methyl-2-(pyrrolidin-1-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(pyrrolidin-1-yl)pyridine, also known as MPYP, is a chemical compound that belongs to the class of pyridine derivatives. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a subtype of the nAChR family. MPYP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Applications
3-Methyl-2-(pyrrolidin-1-yl)pyridine and related pyrrolidines are important in heterocyclic organic chemistry, showing significant biological effects and applications in medicine, such as potential use in dyes or agrochemical substances. Studies have explored the synthesis of pyrrolidines, like the [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, producing pyrrolidines under mild conditions, which could be applied in similar reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
2. Application in Catalysis
Pyrrolidine derivatives are also key in catalysis. For instance, 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol is an effective organocatalyst for asymmetric Michael addition reactions, offering high yield and enantioselectivities. Its effectiveness is attributed to the potential hydrogen bond formation between the catalyst and reactants like β-nitrostyrene (Cui Yan-fang, 2008).
3. Pharmaceutical Research
In pharmaceutical research, pyrrolidine derivatives are explored for their potential antitumor activities. For example, novel 1H-pyrrolo[2,3-b]pyridine derivatives, structurally related to 3-Methyl-2-(pyrrolidin-1-yl)pyridine, have been studied for their effects on malignant peritoneal mesothelioma, showing significant tumor volume inhibition in experimental models (Carbone et al., 2013).
4. Optical and Electronic Applications
In the field of optoelectronics, pyrrolidine derivatives are utilized for their luminescent properties. For instance, iridium(III) complexes with pyrazol-pyridine ligands, closely related to the pyrrolidine structure, have been developed for high-efficiency orange-red organic light-emitting devices (OLEDs) with external quantum efficiencies over 30% (Su et al., 2021).
5. Molecular Structure Analysis
In molecular structure analysis, compounds such as 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione are studied for their antioxidant activity, with research focusing on vibrational analysis and structural properties using techniques like FT-IR, FT-Raman, and NMR spectroscopy. This provides insights into the bonding, anti-bonding behavior, and intra-molecular charge transfer in such compounds (Boobalan et al., 2014).
Wirkmechanismus
Target of Action
3-Methyl-2-(pyrrolidin-1-yl)pyridine, also known as nicotine , primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors are ion channels that mediate fast synaptic transmission in the nervous system .
Mode of Action
As an agonist of the nAChRs, 3-Methyl-2-(pyrrolidin-1-yl)pyridine binds to these receptors, causing a conformational change that allows the flow of ions across the cell membrane . This results in the depolarization of the neuron and the generation of an action potential .
Biochemical Pathways
The activation of nAChRs by 3-Methyl-2-(pyrrolidin-1-yl)pyridine triggers several downstream effects. It can lead to the release of various neurotransmitters, including dopamine, which plays a significant role in reward and addiction pathways .
Pharmacokinetics
Upon entering the body, 3-Methyl-2-(pyrrolidin-1-yl)pyridine is rapidly absorbed and distributed throughout the body, including the brain . It can cross the blood-brain barrier within seconds of inhalation . The half-life of this compound in the human body is about 2 hours .
Result of Action
The activation of nAChRs by 3-Methyl-2-(pyrrolidin-1-yl)pyridine can have various effects at the molecular and cellular levels. For instance, it can modulate the release of neurotransmitters, influence neuronal excitability, and alter gene expression . These changes can impact various physiological processes, including cognition, mood, and addiction .
Action Environment
The action, efficacy, and stability of 3-Methyl-2-(pyrrolidin-1-yl)pyridine can be influenced by various environmental factors. For example, pH levels can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as drugs or toxins, can impact the compound’s metabolism and excretion .
Eigenschaften
IUPAC Name |
3-methyl-2-pyrrolidin-1-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNMSQWPKAEWFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(pyrrolidin-1-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{4-[(4-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2895010.png)
![N-(3-acetylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2895011.png)

![N-cyclohexyl-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2895014.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895015.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2895016.png)

![5-[(4aR,8aR)-decahydroquinoline-1-sulfonyl]pyridine-2-carbonitrile](/img/structure/B2895020.png)


![methyl 5-(((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)methyl)furan-2-carboxylate](/img/structure/B2895025.png)

